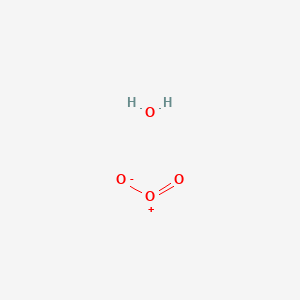
Ozone hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ozone hydrate is a clathrate compound where ozone molecules are trapped within a lattice of water molecules. This compound is of significant interest due to its potential applications in various fields, including environmental science, medicine, and industrial processes. Ozone, known for its strong oxidizing properties, can be stabilized in the form of this compound, making it easier to handle and store.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ozone hydrate can be synthesized by exposing a mixture of ozone and water to low temperatures and high pressures. The typical conditions involve temperatures below 230 K and pressures ranging from 1.6 to 3.1 MPa . The formation of this compound is highly dependent on the concentration of ozone in the gas phase, with higher concentrations leading to higher storage capacities .
Industrial Production Methods: In an industrial setting, this compound production involves the use of specialized equipment to maintain the necessary low temperatures and high pressures. The process begins with the generation of ozone gas, which is then mixed with water under controlled conditions to form the hydrate. This method allows for the production of large quantities of this compound, which can be stored and transported for various applications .
Chemical Reactions Analysis
Types of Reactions: Ozone hydrate undergoes several types of chemical reactions, primarily driven by the strong oxidizing nature of ozone. These reactions include:
Oxidation: Ozone can oxidize a wide range of organic and inorganic compounds.
Decomposition: Ozone can decompose into oxygen and reactive oxygen species, which can further participate in various chemical reactions.
Common Reagents and Conditions: The reactions involving this compound typically require specific conditions such as low temperatures and the presence of catalysts or other reactive species. Common reagents include iodide ions, organic compounds, and various metals .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reactants and conditions. For instance, the reaction with iodide ions primarily produces iodate and other iodine oxides .
Scientific Research Applications
Ozone hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which ozone hydrate exerts its effects involves the release of ozone molecules from the hydrate lattice. Once released, ozone acts as a powerful oxidant, reacting with various substrates to produce reactive oxygen species and other oxidation products. These reactions can lead to the inactivation of pathogens, degradation of pollutants, and other beneficial effects .
Comparison with Similar Compounds
Oxygen Hydrate: Similar to ozone hydrate, oxygen hydrate consists of oxygen molecules trapped within a water lattice.
Carbon Dioxide Hydrate: This compound involves carbon dioxide molecules within a water lattice and is primarily used for carbon capture and storage.
Uniqueness of this compound: this compound is unique due to its strong oxidizing properties, which make it highly effective for applications requiring disinfection, sterilization, and pollutant degradation. Its ability to release ozone in a controlled manner also sets it apart from other hydrates .
Properties
CAS No. |
84508-01-0 |
|---|---|
Molecular Formula |
H2O4 |
Molecular Weight |
66.014 g/mol |
IUPAC Name |
ozone;hydrate |
InChI |
InChI=1S/O3.H2O/c1-3-2;/h;1H2 |
InChI Key |
YNHBOQSCVCFXRW-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-][O+]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















